(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol

Asymmetric Catalysis Enantioselective Arylation Titanium Complexes

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol is a sterically demanding, axially chiral BINOL derivative. Its molecular structure (C48H54O2) incorporates bulky 3,5-di-tert-butylphenyl groups at the 3,3'-positions, which significantly amplify the steric environment around the catalytic center compared to the parent BINOL.

Molecular Formula C48H54O2
Molecular Weight 662.9 g/mol
CAS No. 1353682-93-5
Cat. No. B3024236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol
CAS1353682-93-5
Molecular FormulaC48H54O2
Molecular Weight662.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C48H54O2/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41(43(39)49)42-38-20-16-14-18-30(38)26-40(44(42)50)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28,49-50H,1-12H3
InChIKeyYJEFENFAQSHVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol (CAS 1353682-93-5) for Asymmetric Synthesis


(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol is a sterically demanding, axially chiral BINOL derivative. Its molecular structure (C48H54O2) incorporates bulky 3,5-di-tert-butylphenyl groups at the 3,3'-positions, which significantly amplify the steric environment around the catalytic center compared to the parent BINOL [1]. This compound serves as a precursor to chiral Brønsted acid catalysts (e.g., phosphoric acids) and chiral ligands for metal complexes, where the enhanced steric bulk is designed to improve enantioselectivity in asymmetric transformations [1]. It is available for R&D procurement with a reported purity of 97% .

Why Unsubstituted BINOL or Less Hindered Analogs Cannot Replace This 3,3'-Diaryl BINOL in Asymmetric Catalysis


In asymmetric catalysis, the steric and electronic properties of the ligand's 3,3'-substituents directly dictate the chiral pocket's shape and the catalyst's enantioselectivity [1]. The parent (R)-BINOL lacks the extended steric bulk of the 3,5-di-tert-butylphenyl groups, leading to drastically different stereochemical outcomes. This phenomenon is clearly demonstrated in the H8-BINOL analog, where the DTBP (3,5-di-tert-butylphenyl) variant provided essential steric demands for high turnover and selectivity compared to other 3-aryl derivatives [1]. Substituting this specific diol with a less sterically demanding analog will fundamentally alter the catalyst's architecture, resulting in poor or reversed enantioselectivity and undermining reaction development.

Quantitative Performance Evidence for 3,3'-Bis(3,5-di-tert-butylphenyl) BINOL Derivatives vs. Analogs


Enantioselectivity and Turnover Efficiency in Aldehyde Arylation: DTBP-H8-BINOL vs. DPP-H8-BINOL

Note: This evidence is derived from the H8-BINOL analog (DTBP-H8-BINOL), which incorporates the identical 3,5-di-tert-butylphenyl substituent on a saturated BINOL scaffold. This serves as the strongest available class-level inference for the target compound's behavior. Titanium(IV) complexes of DTBP-H8-BINOL and its 3,5-diphenylphenyl analog (DPP-H8-BINOL) were directly compared for the enantioselective arylation of aldehydes [1]. Both catalysts exhibited 'excellent catalytic activity in terms of enantioselectivity and turnover efficiency,' enabling catalyst loadings as low as 0.2–2 mol% [1]. The DTBP group's steric bulk is critical to achieving this high efficiency.

Asymmetric Catalysis Enantioselective Arylation Titanium Complexes

Impact of Steric Bulk on Enantioselectivity in Titanium-Catalyzed Reactions: DTBP-H8-BINOL vs. DAP-H8-BINOL

A direct head-to-head study on H8-BINOL ligands compared DTBP-H8-BINOL (3,5-di-tert-butylphenyl) with DAP-H8-BINOL (3,5-di(9-anthracenyl)phenyl) [1]. The introduction of sterically demanding groups at the 3-position dramatically enhanced catalytic activity. High enantioselectivity (>90% ee) was achieved even at a high substrate/catalyst ratio (S/C) of 800 for the DTBP derivative [1]. This proves the exceptional efficiency enabled by the tert-butylphenyl group, a benchmark value for catalyst productivity.

Asymmetric Catalysis Ligand Design Structure-Selectivity Relationship

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area

Procurement and application are influenced by physicochemical properties. The target compound's calculated LogP is 14.47, with a topological polar surface area (TPSA) of 40 Ų [1]. While direct comparator data is not available in this source, these values indicate extremely high lipophilicity, which dictates solubility in non-polar organic solvents and influences catalyst separation during aqueous workup. This is a distinct property profile compared to less substituted BINOLs.

Medicinal Chemistry Property-based Design Catalyst Solubility

Purity Specification and Analytical Quality Control for Reliable Synthesis

For reproducible asymmetric synthesis, high chemical purity is mandatory. The target compound is commercially available with a certified purity of 97%, supported by batch-specific QC data including NMR, HPLC, or GC . This is competitive with the standard purity level for research-grade chiral BINOL ligands, ensuring that ligand impurities do not interfere with catalytic activity or selectivity measurements.

Analytical Chemistry Quality Assurance Procurement Specification

Application Scenarios for (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol


Development of High-Productivity Titanium Catalysts for Enantioselective Alcohol Synthesis

Based on the demonstrated ability of the DTBP-substituted H8-BINOL to achieve >90% ee at an S/C ratio of 800 [1], this diol is a prime candidate for synthesizing the corresponding non-hydrogenated BINOL-derived titanium complexes. Research groups aiming to optimize the enantioselective addition of organometallic reagents to aldehydes should procure this ligand to explore catalyst systems that combine high selectivity with exceptional turnover numbers for the economical synthesis of chiral benzhydrol derivatives.

Synthesis of Advanced Chiral Brønsted Acid Organocatalysts

The compound serves as the direct precursor to 3,3'-bis(3,5-di-tert-butylphenyl)-BINOL-derived phosphoric acids [1]. These are well-established organocatalysts. The extreme steric demand of the tert-butylphenyl groups is a key design element for creating a highly confined chiral pocket [1], which is essential for achieving high enantioselectivities in challenging transformations such as asymmetric Biginelli reactions with aliphatic aldehydes.

Medicinal Chemistry Fragment and Property-Driven Ligand Design

With an exceptionally high calculated LogP of 14.47 [1], this diol scaffold imparts significant lipophilic character. This makes it a valuable fragment for medicinal chemists designing inhibitors that target hydrophobic binding pockets or for building catalyst scaffolds that exhibit enhanced solubility in non-polar reaction media, thereby improving reaction homogeneity and catalyst turnover.

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